molecular formula C15H13FO2 B1301805 4'-(4-Fluorobenzyloxy)acetophenone CAS No. 72293-96-0

4'-(4-Fluorobenzyloxy)acetophenone

Cat. No.: B1301805
CAS No.: 72293-96-0
M. Wt: 244.26 g/mol
InChI Key: MQJDMMIBGFVIDR-UHFFFAOYSA-N
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Description

4’-(4-Fluorobenzyloxy)acetophenone is an organic compound with the molecular formula C15H13FO2 It is a derivative of acetophenone, where the acetophenone core is substituted with a 4-fluorobenzyloxy group at the para position

Scientific Research Applications

4’-(4-Fluorobenzyloxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Fluorobenzyloxy)acetophenone typically involves the reaction of 4-fluorobenzyl alcohol with acetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst to facilitate the reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-(4-Fluorobenzyloxy)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Fluorobenzyloxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4’-(4-Fluorobenzyloxy)benzoic acid.

    Reduction: Formation of 4’-(4-Fluorobenzyloxy)phenylethanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-(4-Fluorobenzyloxy)acetophenone depends on its interaction with molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(4-Chlorobenzyloxy)acetophenone
  • 4’-(4-Bromobenzyloxy)acetophenone
  • 4’-(4-Methylbenzyloxy)acetophenone

Comparison

4’-(4-Fluorobenzyloxy)acetophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDMMIBGFVIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371963
Record name 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72293-96-0
Record name 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72293-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72293-96-0
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